3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and substituents. The parent heterocycle is triazolo[4,3-a]quinazolin-5-one, a fused bicyclic system comprising a triazole ring (positions 1-3) annulated with a quinazolinone moiety (positions 4-5a). Substituents are numbered according to their positions:
- Position 4 : 3-(propan-2-yloxy)propyl group
- Position 1 : 3-(propanamide) chain with an N-(1-phenylethyl) substituent
The full systematic name reflects these features:
3-{5-Oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide
Isomeric considerations arise from:
- Triazoloquinazoline ring fusion : The [4,3-a] annulation pattern differs from alternative orientations like [1,5-c], which influence electronic properties and planarity.
- Stereochemistry : The 1-phenylethyl group introduces a chiral center. While synthetic routes may yield racemic mixtures, absolute configuration (R/S) requires chiral resolution or asymmetric synthesis.
Table 1: Key Structural Features Influencing Nomenclature
| Feature | Position | Substituent |
|---|---|---|
| Triazoloquinazoline core | 1-5a | Fused triazole-quinazolinone |
| Alkoxypropyl group | 4 | 3-(Propan-2-yloxy)propyl |
| Propanamide side chain | 1 | N-(1-Phenylethyl)propanamide |
Crystallographic Analysis of Triazoloquinazoline Core Structure
X-ray diffraction studies of analogous triazoloquinazolines reveal critical structural insights:
- Bond lengths : The triazole ring exhibits bond lengths characteristic of aromatic systems (1.31–1.38 Å), while the quinazolinone carbonyl (C=O) measures ~1.22 Å.
- Dihedral angles : Substituents at position 4 induce torsional strain. For example, a 3-(propan-2-yloxy)propyl group creates a dihedral angle of 12–15° relative to the core plane, reducing π-conjugation.
Properties
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)34-17-9-16-30-25(33)21-12-7-8-13-22(21)31-23(28-29-26(30)31)14-15-24(32)27-19(3)20-10-5-4-6-11-20/h4-8,10-13,18-19H,9,14-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMPWSSXVGIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by functionalization to introduce the propan-2-yloxy and phenylethyl groups.
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles like alkoxides, amines, under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole and quinazoline derivatives. Compounds similar to 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Research indicates that certain triazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the side chains can enhance the antibacterial efficacy of these compounds.
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, researchers synthesized a series of triazole-based compounds and evaluated their anticancer activities against various cancer cell lines. The results indicated that compounds with similar structural motifs to 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting significant therapeutic potential .
Case Study 2: Antibacterial Screening
A screening study focused on triazole derivatives revealed that certain compounds demonstrated strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the triazole ring enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazoloquinazolines and related heterocycles are widely studied for their biological activities. Below is a comparative analysis with key analogs from literature:
Key Structural Differences
Core Heterocycles: The target compound’s triazoloquinazoline core differs from the triazolo-thiadiazole in . Quinazoline’s aromaticity and hydrogen-bonding capacity may enhance DNA intercalation or enzyme inhibition compared to thiadiazole’s sulfur-containing ring.
Side Chains :
Biological Activity
The compound 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(1-phenylethyl)propanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazoloquinazoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 521.6 g/mol. The compound's structure features multiple functional groups, including amide and triazole structures, which contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 521.6 g/mol |
| CAS Number | 902932-95-0 |
Anticancer Activity
Recent studies indicate that compounds containing triazole and quinazoline motifs exhibit promising anticancer properties. The specific compound has been included in various screening libraries targeting multiple biological pathways associated with cancer progression. Preliminary data suggest that it may act as an inhibitor of specific kinases involved in tumor growth and metastasis.
- Mechanism of Action : The compound likely interacts with key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to reduced tumor growth in xenograft models .
- In Vitro Studies : Initial findings from in vitro assays reveal that the compound demonstrates cytotoxic effects against various cancer cell lines. These studies typically involve assessing cell viability using MTT assays or similar methodologies.
Interaction with Biological Targets
The biological activity of this compound can be attributed to its ability to interact with multiple targets:
- Kinases : The compound has shown potential as a kinase inhibitor, which is critical in regulating cell division and survival.
- Receptors : It may also interact with various receptors involved in signaling pathways that regulate inflammation and immune responses.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of similar triazoloquinazoline derivatives demonstrated significant antitumor activity in mouse models. The administration of these compounds resulted in a marked decrease in tumor size compared to control groups. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis in treated tumors .
Study 2: Mechanistic Insights
Research focusing on the mechanism of action highlighted the role of the compound in modulating the PI3K/Akt signaling pathway. Inhibition of this pathway led to decreased phosphorylation of downstream targets involved in cell survival, suggesting a potent mechanism for inducing apoptosis in cancer cells .
Q & A
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
